role of 2-Cyclobutyl-5-methoxyphenol in CFTR corrector synthesis
The Strategic Role of 2-Cyclobutyl-5-methoxyphenol in Next-Generation CFTR Corrector Synthesis Executive Summary The synthesis of high-efficacy CFTR correctors has evolved from simple high-throughput screening hits to ra...
Author: BenchChem Technical Support Team. Date: February 2026
The Strategic Role of 2-Cyclobutyl-5-methoxyphenol in Next-Generation CFTR Corrector Synthesis
Executive Summary
The synthesis of high-efficacy CFTR correctors has evolved from simple high-throughput screening hits to rationally designed, structurally complex pharmacological chaperones. 2-Cyclobutyl-5-methoxyphenol represents a critical chemical scaffold in this evolution, serving as the linchpin intermediate for ABBV-3748 , a potent "C2-type" CFTR corrector developed by AbbVie.
Unlike early-generation correctors (e.g., lumacaftor) that primarily target the NBD1 domain interface, C2 correctors like ABBV-3748 bind to the Membrane Spanning Domain 2 (MSD2), stabilizing the protein's folded state through distinct hydrophobic interactions. This guide details the technical utility of 2-cyclobutyl-5-methoxyphenol, specifically its role in constructing the chromane core via a novel indium-catalyzed hydroarylation, and provides a validated protocol for its synthesis and downstream integration.
Part 1: Structural Significance & Mechanism
The "Anchor" Function
The 2-cyclobutyl-5-methoxyphenol moiety is not merely a passive building block; it dictates the spatial orientation of the final drug molecule.
Cyclobutyl Group: Provides a rigid, lipophilic "anchor" that fills a specific hydrophobic pocket in the CFTR MSD2 region. Unlike flexible alkyl chains, the cyclobutyl ring restricts conformational entropy, minimizing the energy penalty upon binding.
Methoxy Group: Serves a dual purpose.[1] Biologically, it acts as a hydrogen bond acceptor. Synthetically, it is an ortho/para-director that activates the benzene ring for the subsequent ring-closure step.
The Chromane Core Strategy
The ultimate goal of using this phenol is to synthesize a 2,2-disubstituted chromane . The phenol oxygen becomes the chromane ether oxygen, while the cyclobutyl group provides the carbon framework for the fused ring system. This chromane core is essential for the pharmacokinetic profile of ABBV-3748, offering improved metabolic stability over open-chain analogs.
Figure 1: The structural logic flow from the phenol intermediate to the corrected CFTR protein.
Part 2: Synthesis Protocol (Self-Validating System)
The synthesis of 2-cyclobutyl-5-methoxyphenol and its conversion to the chromane core requires precise control over regioselectivity. The following protocol is based on the optimized route developed by AbbVie Process R&D (Greszler et al., 2022).
Phase 1: Preparation of 2-Cyclobutyl-5-methoxyphenol
Reaction Logic:
This sequence avoids the use of pre-protected phenols by utilizing the dianion strategy (ortho-lithiation), followed by a highly selective ionic hydrogenation to reduce the tertiary alcohol without reducing the aromatic ring.
Cool to -10°C . Add n-BuLi dropwise. Critical: The first equivalent deprotonates the phenol (-OH); the second equivalent performs the ortho-lithiation at the C2 position (directed by the methoxy and phenoxide groups).
Stir for 2 hours to ensure lithiation.
Cool to -70°C and add cyclobutanone slowly. The low temperature prevents competitive proton transfer.
Dissolve the tertiary alcohol intermediate in DCM.
Add TFA (excess) to generate the tertiary carbocation. Note: The cyclobutyl cation is stabilized but prone to ring expansion; however, the ortho-phenol traps it or directs the hydride attack.
Add
(Hydride donor). The silane reduces the carbocation to the hydrocarbon.
Endpoint: Monitor by HPLC for the disappearance of the alcohol.
Yield: Expect >90% yield of 2-cyclobutyl-5-methoxyphenol .
Phase 2: The "Money Step" – Chromane Assembly
This is the defining step where the phenol is transformed into the drug scaffold.
Reaction Logic:
Standard acid-catalyzed cyclizations often lead to polymerization or ring opening. The use of Indium(III) Bromide (
) as a mild Lewis acid allows for an intramolecular hydroarylation of a pendant alkene (derived from the phenol) to close the chromane ring efficiently.
Protocol:
Precursor Assembly: The 2-cyclobutyl-5-methoxyphenol is first alkylated (e.g., with a functionalized alkene) to attach the 3-carbon chain required for the pyran ring.
Cyclization:
Catalyst:
(5 mol%).
Solvent: Toluene or Chlorobenzene.
Conditions: Heat to 80-100°C.
Mechanism: The Indium activates the alkene, and the electron-rich phenol ring (activated by the methoxy group) attacks the alkene in a 6-endo-trig fashion (or 6-exo depending on substitution) to form the 8-cyclobutyl-5-methoxychromane .
Part 3: Quantitative Data & Quality Control
The following parameters are critical for validating the intermediate's quality before committing to the expensive downstream coupling steps.
Parameter
Specification
Rationale
Purity (HPLC)
> 98.5% (Area %)
Impurities here (e.g., regioisomers) are difficult to separate after chromane formation.
Residual Solvent
< 0.5% MTBE
MTBE can interfere with the Lewis Acid () in the next step by coordinating to the metal center.
Water Content
< 0.1% (KF)
Water quenches the carbocation intermediate in the ionic hydrogenation step, leading to starting material recovery.
Regioisomer Content
< 0.2% (4-cyclobutyl isomer)
Ortho-lithiation must be strictly controlled; the 4-isomer is a "dead end" impurity.
Part 4: Visualization of the Synthesis Workflow
Figure 2: Process flow for the conversion of commodity chemicals to the high-value CFTR corrector core.
References
Greszler, S. N., Zhao, G., Shelat, B. H., & Voight, E. A. (2022). Enabling Asymmetric Synthesis of ABBV-3748, a Corrector Compound for the Treatment of Cystic Fibrosis.[1][5][6][7] Organic Letters, 24(41), 7590–7595.
Kallemeyn, J. M., et al. (2022). Development of a Telescoped Alkylation/Reduction Reaction Sequence and an Asymmetric Hydrogenation to Enable the Kilogram Synthesis of ABBV-3748.[8] Organic Process Research & Development, 26(10), 2882–2891.
Vertex Pharmaceuticals. (2018).[9] Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. (WO Patent No. 2018154519A1).
Sourcing & Synthesis Guide: 2-Cyclobutyl-5-methoxyphenol
This guide provides a technical roadmap for sourcing and synthesizing 2-Cyclobutyl-5-methoxyphenol , a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) studies. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical roadmap for sourcing and synthesizing 2-Cyclobutyl-5-methoxyphenol , a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) studies.
Executive Summary
2-Cyclobutyl-5-methoxyphenol is a non-catalog, high-value intermediate. It is rarely available as an off-the-shelf stock item from major distributors. Researchers requiring this compound for drug discovery (specifically for modulating metabolic stability via the cyclobutyl motif) face a "Make vs. Buy" decision.
Commercial Status:Custom Synthesis Only. No direct stock available from major catalogs (Sigma, Fisher, Enamine).
Recommended Strategy:In-house Synthesis. The compound can be synthesized in 2-3 steps using commercially available precursors.
Estimated Cost of Goods (1g scale): ~$350 USD (if precursors are purchased in research quantities).
Lead Time: 2 weeks (In-house) vs. 8-12 weeks (Custom Synthesis Organization).
Technical Profile & Application
Chemical Identity
Target Compound: 2-Cyclobutyl-5-methoxyphenol
Core Scaffold: Guaiacol (meta-isomer derivative)
Molecular Formula: C₁₁H₁₄O₂
Molecular Weight: 178.23 g/mol
Predicted LogP: ~2.8 (Lipophilic)
Medicinal Chemistry Significance
The cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl groups. It restricts conformational flexibility while maintaining lipophilicity, often improving the metabolic stability of a drug candidate by blocking oxidation at the benzylic position (due to ring strain and steric bulk). The 5-methoxy group provides a hydrogen bond acceptor and electron-donating character, modulating the pKa of the phenol.
Sourcing Landscape: The "Buy" Analysis
Since the target is not a catalog item, sourcing relies on purchasing the precursors. Below is the supply chain analysis for the critical building blocks required for synthesis.
Sourcing Insight: The cost driver is the Cyclobutylboronic acid .[4] For scale-up (>10g), consider switching to Potassium Cyclobutyltrifluoroborate (CAS: 1065010-87-8) which is often more stable and cheaper per mole in bulk.
Synthesis Strategy: The "Make" Solution
Direct coupling of free phenols can be problematic due to catalyst poisoning or side reactions. The most robust route involves a Protection-Coupling-Deprotection sequence.
Reaction Pathway Visualization
Figure 1: Three-step synthesis pathway ensuring regioselectivity and high yield.
Reagents: Dissolve 2-Bromo-5-methoxyphenol (1.0 eq) in DMF (0.5 M).
Addition: Add K₂CO₃ (1.5 eq) followed by Benzyl bromide (1.1 eq).
Condition: Stir at 60°C for 4 hours.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Outcome: Quantitative yield of 1-Benzyloxy-2-bromo-5-methoxybenzene.
Step 2: Palladium-Catalyzed Cross-Coupling (The Critical Step)
Rationale: Secondary alkyl boronates (like cyclobutyl) are sluggish. We use RuPhos or XPhos ligands to facilitate oxidative addition and reductive elimination while preventing beta-hydride elimination.
Setup: In a glovebox or under Argon, charge a reaction vial with:
Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Validation: Check for the disappearance of the aryl bromide peak in LC-MS.
Step 3: Hydrogenolysis (Deprotection)
Reagents: Dissolve the coupled intermediate in MeOH/EtOAc (1:1).
Catalyst: Add 10% Pd/C (10 wt% loading).
Condition: Stir under H₂ atmosphere (balloon pressure) for 2-4 hours at RT.
Purification: Filter through Celite to remove catalyst. Concentrate to obtain the final 2-Cyclobutyl-5-methoxyphenol .
Quality Assurance & Validation
To ensure the integrity of the synthesized compound for biological assays, the following analytical criteria must be met:
Test
Acceptance Criteria
Purpose
¹H-NMR (DMSO-d₆)
Distinct multiplets for cyclobutyl (1.7–2.3 ppm). Singlet for OMe (~3.7 ppm). Phenolic OH (broad singlet, exchangeable).
Structural Confirmation
HPLC Purity
> 95% (UV @ 254 nm)
Ensure no unreacted boronic acid remains.
LC-MS
[M+H]⁺ or [M-H]⁻ corresponding to MW 178.23
Mass verification.
Self-Validating Check:
The "Methoxy Shift": In the NMR, ensure the methoxy signal integrates to 3 protons.
The "Cyclobutyl Fingerprint": Look for the characteristic upfield multiplets (4H and 2H) distinct from the aromatic region. If these are missing, the coupling failed.
References
Molander, G. A., & Sandrock, D. L. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry.
synthesis of 2-Cyclobutyl-5-methoxyphenol from 2-(1-hydroxycyclobutyl)-5-methoxyphenol
Application Note & Protocol Title: High-Fidelity Synthesis of 2-Cyclobutyl-5-methoxyphenol via Ionic Hydrogenation of 2-(1-hydroxycyclobutyl)-5-methoxyphenol Abstract This application note provides a comprehensive and ro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Title: High-Fidelity Synthesis of 2-Cyclobutyl-5-methoxyphenol via Ionic Hydrogenation of 2-(1-hydroxycyclobutyl)-5-methoxyphenol
Abstract
This application note provides a comprehensive and robust protocol for the selective deoxygenation of 2-(1-hydroxycyclobutyl)-5-methoxyphenol to yield 2-cyclobutyl-5-methoxyphenol. The described methodology centers on an ionic hydrogenation mechanism, a powerful and efficient technique for the reduction of sterically hindered tertiary alcohols that are prone to forming stable carbocation intermediates. By employing a binary system of a protic acid and a hydride donor, this protocol circumvents the challenges often associated with direct catalytic hydrogenation, such as catalyst poisoning and low reactivity. This guide is intended for researchers in medicinal chemistry, process development, and synthetic organic chemistry, offering a detailed workflow, mechanistic insights, and validation checkpoints to ensure reproducible, high-yield synthesis.
Introduction and Mechanistic Rationale
The synthesis of substituted phenols is a cornerstone of pharmaceutical and materials science research. Specifically, alkyl-substituted phenols like 2-cyclobutyl-5-methoxyphenol serve as critical building blocks for more complex molecular architectures. The precursor, 2-(1-hydroxycyclobutyl)-5-methoxyphenol, contains a tertiary benzylic alcohol, a functional group whose direct reduction can be challenging.
Standard catalytic hydrogenation methods (e.g., using Pd/C and H₂) are often ineffective for such substrates due to the steric hindrance around the hydroxyl group and the high energy barrier for direct hydrogenolysis of the C-O bond. A more strategic approach is required, one that leverages the electronic nature of the substrate.
The protocol detailed herein utilizes an ionic hydrogenation (or reductive dehydroxylation) strategy. This method is predicated on the following mechanistic steps:
Protonation and Water Elimination: A strong acid, typically trifluoroacetic acid (TFA), protonates the tertiary hydroxyl group, converting it into a good leaving group (H₂O).
Carbocation Formation: The protonated alcohol readily eliminates water to form a relatively stable tertiary benzylic carbocation. The stability of this intermediate is the key driving force for the reaction.
Hydride Transfer: A hydride donor, in this case, triethylsilane (Et₃SiH), irreversibly transfers a hydride ion (H⁻) to the electrophilic carbocation, quenching it and forming the final deoxygenated product. The silicon atom forms a stable bond with the trifluoroacetate counter-ion.
This sequence is highly efficient because it bypasses the need for a heterogeneous catalyst and proceeds through a low-energy pathway facilitated by the stabilized carbocationic intermediate.
Reaction Scheme and Workflow Visualization
Overall Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is based on established principles of ionic hydrogenation for benzylic alcohols.
Materials and Reagents
Reagent / Material
Grade
Supplier Example
Notes
2-(1-hydroxycyclobutyl)-5-methoxyphenol
>95%
Custom Synthesis
Starting material. Ensure dryness.
Triethylsilane (Et₃SiH)
Synthesis Grade
Sigma-Aldrich
Hydride source. Store under inert gas.
Trifluoroacetic Acid (TFA)
Reagent Grade
Acros Organics
Strong acid catalyst. Corrosive and hygroscopic.
Dichloromethane (DCM), Anhydrous
Anhydrous, >99.8%
Fisher Scientific
Reaction solvent. Use from a sealed bottle.
Saturated Sodium Bicarbonate (NaHCO₃) Solution
ACS Grade
VWR
For aqueous quench.
Brine (Saturated NaCl Solution)
ACS Grade
Lab Prepared
For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
EMD Millipore
Drying agent.
Silica Gel
230-400 mesh
Sorbent Tech.
For column chromatography.
Ethyl Acetate & Hexanes
HPLC Grade
VWR
Eluents for chromatography.
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. TFA is highly corrosive. Triethylsilane is flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-hydroxycyclobutyl)-5-methoxyphenol (e.g., 1.0 g, 1.0 equiv).
Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the starting material.
Place the flask under an inert atmosphere (Nitrogen or Argon).
Reagent Addition:
Cool the flask to 0 °C using an ice-water bath.
Add triethylsilane (1.5 equiv) to the stirred solution via syringe.
Slowly add trifluoroacetic acid (TFA, 5.0 equiv) dropwise over 5-10 minutes. An exotherm may be observed. Maintain the internal temperature below 5 °C during the addition. The solution may change color upon addition of TFA.
Reaction Execution and Monitoring:
Stir the reaction mixture at 0 °C for 30 minutes.
Remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product (2-cyclobutyl-5-methoxyphenol) will be less polar than the starting alcohol. A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
Once the reaction is complete, cool the flask back to 0 °C.
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution (CO₂) ceases. Caution: This is an exothermic neutralization. Add the first few milliliters very slowly.
Transfer the mixture to a separatory funnel. Add more DCM if necessary.
Separate the layers. Extract the aqueous layer twice more with DCM.
Combine the organic layers and wash with saturated brine solution.
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
The resulting crude oil is purified by flash column chromatography on silica gel.
A gradient elution system, for example, starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes, is typically effective for separating the non-polar product from any baseline impurities.
Combine the product-containing fractions (as determined by TLC) and concentrate under reduced pressure to yield 2-cyclobutyl-5-methoxyphenol as a pure oil or low-melting solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: Will confirm the disappearance of the hydroxyl proton and the appearance of the characteristic signals for the cyclobutyl group attached directly to the aromatic ring.
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the product (C₁₁H₁₄O₂).
Infrared (IR) Spectroscopy: The broad O-H stretch from the starting material's tertiary alcohol (~3400 cm⁻¹) will be absent, while the phenolic O-H stretch (~3300 cm⁻¹, broad) will remain.
Troubleshooting and Expert Recommendations
Incomplete Reaction: If the reaction stalls, an additional portion of triethylsilane (0.2 equiv) and TFA (1.0 equiv) can be added at 0 °C. Ensure all reagents and the solvent are strictly anhydrous, as water will compete with the silane in reacting with the protonated intermediate.
Side Product Formation: The primary side reaction can be elimination to form an alkene. Running the reaction at a low temperature (0 °C) initially minimizes this pathway by favoring the bimolecular hydride transfer over the unimolecular elimination.
Difficult Purification: If the product co-elutes with a non-polar impurity, it may be unreacted triethylsilane or a siloxane byproduct. These can often be removed by evaporation under a high vacuum.
References
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633–651. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
Application
Application Note: Ionic Hydrogenation of Tertiary Cyclobutyl Alcohols using TFA and Triethylsilane
Abstract This application note details the protocol for the chemoselective reduction of tertiary cyclobutyl alcohols to their corresponding cyclobutane derivatives using ionic hydrogenation (Triethylsilane/Trifluoroaceti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the chemoselective reduction of tertiary cyclobutyl alcohols to their corresponding cyclobutane derivatives using ionic hydrogenation (Triethylsilane/Trifluoroacetic Acid). While this method is highly effective for generating
-rich pharmacophores, it presents a specific challenge: the kinetic competition between hydride trapping and thermodynamic ring expansion (Wagner-Meerwein rearrangement). This guide provides a mechanistic framework and optimized experimental conditions to maximize the yield of the unrearranged cyclobutane product, specifically targeting 1-aryl-1-cyclobutanols common in medicinal chemistry.
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of
hybridized carbons () is a proven strategy to improve solubility and metabolic stability while reducing off-target toxicity. The cyclobutane ring is a privileged scaffold, offering a rigid vector that positions substituents in defined 3D space without the conformational floppiness of linear alkyl chains.
However, installing a cyclobutane ring often involves nucleophilic addition to a cyclobutanone, resulting in a tertiary alcohol. Removing this hydroxyl group to finalize the scaffold is non-trivial. Standard catalytic hydrogenation (
) often fails due to steric bulk or causes hydrogenolysis of the strained ring. Radical deoxygenation (Barton-McCombie) is effective but operationally burdensome.
Ionic Hydrogenation using triethylsilane (
) and trifluoroacetic acid (TFA) offers a mild, metal-free alternative. It proceeds via a discrete carbocation intermediate, making the stability and lifetime of that cation the critical determinant of reaction success.
Mechanistic Principles & Critical Analysis
The Ionic Hydrogenation Mechanism
The reaction operates through a stepwise ionic mechanism:
Protonation: TFA protonates the tertiary alcohol, creating an oxonium ion.
Ionization: Loss of water generates a tertiary cyclobutyl carbocation.
Hydride Transfer: The electron-deficient carbocation abstracts a hydride (
) from triethylsilane, yielding the neutral hydrocarbon and a silyl ester/ether byproduct.
The Rearrangement Trap
The central challenge is the Cyclobutyl-Cyclopentyl Rearrangement .
Pathway A (Desired): The cation is trapped immediately by
to form the cyclobutane.
Pathway B (Undesired): The strain of the cyclobutane ring (~26 kcal/mol) drives a 1,2-alkyl shift, expanding the ring to a thermodynamically more stable cyclopentyl cation (~6 kcal/mol strain), which is then reduced to the cyclopentane derivative.
Success Factor: To favor Pathway A, the rate of hydride transfer (
) must exceed the rate of rearrangement (). This is achieved by:
Substrate Design: Using 1-aryl substrates (benzylic stabilization) increases the lifetime of the cyclobutyl cation without demanding immediate rearrangement.
Reagent Excess: High concentration of
increases the rate of bimolecular hydride transfer.
Temperature Control: Low temperatures (
to ) slow down the rearrangement (which has a higher activation energy) more than the diffusion-controlled hydride transfer.
Mechanistic Diagram
Figure 1: Bifurcation pathway showing the competition between kinetic trapping (desired) and thermodynamic ring expansion.
Experimental Protocol
Reagents and Equipment
Substrate: 1-Aryl-1-cyclobutanol (1.0 equiv).
Reductant: Triethylsilane (
, 3.0 – 5.0 equiv). Note: Excess is crucial for kinetics.
Acid/Solvent: Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).[1]
Charge the reaction flask with the Tertiary Alcohol (1.0 equiv).
Add anhydrous DCM (0.2 M concentration relative to substrate).
Add Triethylsilane (3.0 equiv) in one portion.
Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.
Rationale: Having the silane present before cation generation ensures the hydride source is immediately available upon ionization.
Step 2: Ionization and Reduction (10 - 60 min)
Add TFA (5.0 - 10.0 equiv) dropwise over 5 minutes.
Caution: Gas evolution and exotherm are possible.[1]
Observation: The solution may turn yellow/orange, indicating carbocation formation.
Monitor reaction by TLC or LCMS immediately.
Target: Disappearance of alcohol (M-17 or M-18 peaks in MS).
Duration: Reaction is typically fast (15 min to 2 hours). Do not over-stir to avoid acid-catalyzed isomerization of the product.
Step 3: Workup
Quench the reaction by carefully pouring the mixture into a stirred solution of saturated aqueous
at 0°C.
Note: CO2 evolution will be vigorous.
Extract with DCM (
).
Wash combined organics with brine, dry over
, and concentrate.
Step 4: Purification
Cyclobutanes are often non-polar. Flash chromatography using 100% Hexanes or 5% EtOAc/Hexanes is usually sufficient to remove silyl byproducts (
).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for ionic hydrogenation.
Data Interpretation & Troubleshooting
NMR Diagnostics
Distinguishing the cyclobutane product from the cyclopentane rearrangement byproduct is critical.
Feature
Cyclobutane Product (Target)
Cyclopentane Byproduct (Rearranged)
1H NMR Methine
Quintet/Multiplet at 3.0 - 3.5 ppm
Multiplet at 2.5 - 3.0 ppm
13C NMR Ring
Distinctive shifts ~25-30 ppm
Shifts ~25-35 ppm (often more complex)
Symmetry
Often higher symmetry
Lower symmetry if substituted
LCMS
Mass = M (same as product)
Mass = M (isomer, identical mass)
Note: You cannot rely on MS alone as the products are isomers. 1H NMR integration or GCMS retention time is required.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Ring Expansion (Cyclopentane formed)
Carbocation lifetime too long.
1. Increase equivalents (up to 10 eq).2. Lower temp to -20°C or -40°C.3. Use a less polar solvent (pure DCM vs neat TFA).
Elimination (Alkene formed)
is acting too slow; E1 elimination dominating.
Ensure is added before TFA. Check reagent quality (silanes can degrade).
No Reaction
Cation not forming (substrate too electron deficient).
Add a Lewis Acid catalyst ( or ) instead of TFA to force ionization.
Silyl Ether Formation
Reaction stopped at silylation of alcohol.
Increase acidity (add more TFA or catalytic triflic acid).
References
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link
Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. II. 2-Phenyl-2-norbornyl cation. Journal of the American Chemical Society, 91(11), 2967-2972. Link
Doyle, M. P., & McOsker, C. C. (1978). Silane reductions in acidic media.[2][3][4] X. Ionic hydrogenation of cycloalkenes and cycloalkanols. The Journal of Organic Chemistry, 43(4), 693-696. Link
Olah, G. A., et al. (1998). The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media. Journal of the American Chemical Society, 120(51), 13362–13365.[5] Link[5]
BenchChem. (2025).[1] Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent. Link
Application Note: Modular Synthesis of 8-Cyclobutyl-5-Methoxychromane Derivatives
Executive Summary & Strategic Rationale The 8-substituted-5-methoxychromane scaffold is a privileged structure in central nervous system (CNS) drug discovery, particularly for ligands targeting serotonergic receptors (5-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 8-substituted-5-methoxychromane scaffold is a privileged structure in central nervous system (CNS) drug discovery, particularly for ligands targeting serotonergic receptors (5-HT1A/1B).[1] However, the introduction of a bulky, sp³-hybridized cyclobutyl group at the sterically hindered C8 position presents two distinct synthetic challenges:
Regiocontrol: Electrophilic aromatic substitution on 5-methoxychromane typically favors the C6 position due to the cooperative directing effects of the C1-oxygen and C5-methoxy group, making direct C8-functionalization low-yielding and difficult to purify.
sp²-sp³ Coupling Instability: Traditional cross-coupling (e.g., Suzuki-Miyaura) is often ineffective for cyclobutyl groups due to the instability of cyclobutylboronic acids (protodeboronation) and the tendency of secondary alkyl-metal species to undergo
-hydride elimination.
This protocol details a high-integrity, modular pathway that solves these issues. We utilize a de novo ring construction strategy to guarantee C8 regiochemistry, followed by a CPhos-ligated Negishi coupling to install the cyclobutyl moiety without isomerization.[1]
Retrosynthetic Analysis & Pathway Logic
To ensure structural integrity, we avoid direct functionalization of the chromane core.[1] Instead, we build the chromane ring around a pre-installed halogen at the desired position.[1]
Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity. The bromine "anchor" is preserved from the starting phenol.
Phase 1: Synthesis of the 8-Bromo-5-methoxychromane Scaffold
Objective: Construct the dihydrobenzopyran ring while retaining the bromine atom at the C8 position.
Principle: Williamson ether synthesis followed by intramolecular Friedel-Crafts alkylation.
Setup: Dissolve the crude intermediate from Step A in anhydrous DCM (150 mL) under Nitrogen atmosphere. Cool to 0 °C.
Catalyst Addition: Slowly add
(1.2 equiv) in small portions. Caution: Exothermic.[1]
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The Lewis acid facilitates intramolecular alkylation at the electron-rich C6 position (relative to the phenol oxygen), closing the ring.
Quench: Pour the mixture carefully onto ice/HCl mixture.
Isolation: Extract with DCM (3x). Wash organic layer with saturated
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
Yield Target: 75-85% over two steps.
Product: 8-Bromo-5-methoxychromane.
Phase 2: Preparation of Cyclobutylzinc Bromide
Objective: Generate the organozinc reagent for cross-coupling.
Critical Note: Cyclobutylmagnesium reagents (Grignards) are too reactive and prone to rearrangement.[1] Organozinc reagents are milder and compatible with sensitive functional groups.[1]
Protocol
Activation: In a flame-dried Schlenk flask, activate Zinc dust (2.0 equiv) by washing with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.
Insertion: Add a solution of Cyclobutyl bromide (1.0 equiv) in dry THF to the activated zinc.
Reaction: Stir at room temperature for 12–18 hours.
Titration: Titrate a small aliquot with iodine to determine the concentration (typically 0.5 – 0.8 M).
Storage: Use immediately or store at -20 °C under Argon.
Phase 3: The Negishi Cross-Coupling
Objective: Couple the sp³ cyclobutyl "warhead" to the sp² aromatic "anchor."
Mechanism: We utilize the CPhos ligand system.[1][2][3][4] CPhos is sterically demanding and electron-rich, which accelerates the reductive elimination step, thereby outcompeting the undesired
-hydride elimination that typically plagues secondary alkyl couplings.[1]
Secondary Alkyl Halides: Han, C., & Buchwald, S. L.[1] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009.[1][2]
CPhos Ligand Utility: "Application Notes and Protocols for Negishi Coupling of Secondary Alkylzinc Halides with CPhos." Benchchem.[1][3][7]
Cyclobutyl Derivatives in MedChem
Structural Relevance: "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[1][8] The Open Medicinal Chemistry Journal.[1]
Application Note: Precision Synthesis of Cyclobutyl Phenols via Friedel-Crafts Alkylation
Executive Summary & Strategic Context The incorporation of cyclobutyl motifs into phenolic scaffolds is a high-value strategy in modern drug discovery. The cyclobutyl group acts as a lipophilic bioisostere for isopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The incorporation of cyclobutyl motifs into phenolic scaffolds is a high-value strategy in modern drug discovery. The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, offering altered metabolic stability and unique spatial occupancy (pucker angle ~25°) that can enhance ligand-protein binding affinity.
However, the Friedel-Crafts (F-C) alkylation of phenols with cyclobutyl precursors is chemically perilous. Unlike simple methylation or isopropylation, the generation of a cyclobutyl carbocation creates a high risk of skeletal rearrangement.
The Core Challenge: The "Non-Classical Ion" Problem.
Upon ionization, the cyclobutyl cation enters a rapid equilibrium with the cyclopropylcarbinyl and homoallyl cations (the Winstein triad). Standard F-C conditions (high temperature, strong Lewis acids like AlCl₃) often yield a thermodynamic mixture favoring the ring-opened or ring-contracted products rather than the desired intact cyclobutyl ring.
This guide details a Kinetic Control Protocol designed to maximize the formation of 4-cyclobutylphenol while suppressing rearrangement, utilizing low-temperature Lewis acid catalysis.
Mechanistic Insight: The Rearrangement Triad
To succeed, one must understand the enemy. The reaction does not proceed through a static cation. The diagram below illustrates the divergent pathways.
Figure 1: Mechanistic Divergence in Cyclobutyl Alkylation
Caption: The cyclobutyl cation is kinetically accessible but thermodynamically unstable. Successful synthesis requires trapping the cyclobutyl cation before it equilibrates to the cyclopropylcarbinyl species.
Critical Parameters & Catalyst Selection
The choice of catalyst dictates the "tightness" of the ion pair and the lifetime of the cation.
Parameter
Recommendation
Rationale
Precursor
Cyclobutyl Bromide
Bromide offers a balance of leaving group ability. Chlorides are too sluggish (requiring harsher heat); Iodides are unstable.
Catalyst
BF₃·OEt₂ or AlCl₃ (Stoichiometric)
BF₃·OEt₂ is milder and preferred for kinetic control. AlCl₃ is the classic choice but requires strict low-temperature control (-10°C) to prevent rearrangement.
Solvent
Dichloromethane (DCM)
Non-nucleophilic, polar enough to solvate the intermediate complex but prevents "loose" cation formation common in highly polar solvents like nitromethane.
Temperature
-10°C to 0°C
CRITICAL. Above 20°C, the cyclopropylmethyl isomer becomes the major product.
Stoichiometry
1.1 : 1.0 : 1.2
(Phenol : R-Br : Lewis Acid). Slight excess of phenol helps minimize polyalkylation.
This protocol uses standard reagents but enforces strict process controls to maintain ring integrity.
Safety Warning:
AlCl₃ reacts violently with water, releasing HCl gas. Perform all steps under inert atmosphere (N₂/Ar).
Phenol is toxic and corrosive. Rapidly absorbed through skin. Double-glove is mandatory.
Reagents:
Phenol (Solid, crystalline)
Cyclobutyl bromide (Liquid)
Aluminum Chloride (AlCl₃, Anhydrous powder)
Dichloromethane (Anhydrous)
Step-by-Step Procedure:
System Setup:
Flame-dry a 250 mL three-neck round-bottom flask.
Equip with a magnetic stir bar, pressure-equalizing addition funnel, internal thermometer, and N₂ inlet/outlet.
Cool the flask to 0°C using an ice/water bath.
Catalyst Complexation (The "Phenoxyaluminum" Species):
Charge the flask with DCM (50 mL) .
Add AlCl₃ (1.2 equiv, 16.0 g) . The suspension will be milky.
Add Phenol (1.1 equiv, 10.3 g) portion-wise over 10 minutes.
Observation: Evolution of HCl gas will occur.[1] The mixture will turn clear/yellow as the phenoxyaluminum dichloride species forms. This species is less prone to polyalkylation than free phenol.
Controlled Addition (The Kinetic Phase):
Cool the mixture further to -10°C (Ice/Salt bath).
Load Cyclobutyl bromide (1.0 equiv, 13.5 g) into the addition funnel diluted in 10 mL DCM.
Dropwise Addition: Add the bromide solution slowly over 45-60 minutes .
Critical Control: Monitor internal temperature. Do NOT let it rise above -5°C.
Reaction Maintenance:
Stir at -5°C to 0°C for 2–3 hours.
QC Check: Take a 50 µL aliquot, quench in MeOH, and run TLC (Hexane/EtOAc 8:1). Look for the disappearance of the bromide.
Quench & Workup:
Pour the cold reaction mixture slowly into a beaker containing 200 g of crushed ice/HCl (10%) mixture. Stir vigorously to break the aluminum complex.
Dry over anhydrous MgSO₄ and concentrate in vacuo.
Purification:
The crude oil will contain the para-isomer (major), ortho-isomer (minor), and potentially rearranged products.
Column Chromatography: Silica Gel using Hexane:Ethyl Acetate (95:5).
Note: The cyclobutyl product usually elutes slightly after the cyclopropylmethyl impurity.
Quality Control & Troubleshooting
Figure 2: Experimental Workflow & QC Points
Caption: Step-by-step workflow emphasizing the critical temperature control point during addition.
Validating the Structure (NMR Signature)
Distinguishing the Cyclobutyl ring from the Cyclopropylmethyl rearrangement is vital.
Feature
4-Cyclobutylphenol (Desired)
4-(Cyclopropylmethyl)phenol (Rearranged)
Methine Proton
Quintet (~3.5 ppm) (1H)
Multiplet (~1.8 ppm) (1H, cyclopropyl)
Methylene Protons
Multiplets at 1.8–2.4 ppm (6H)
Doublet (~2.5 ppm) (2H, benzylic)
Ring Strain
Cyclobutane ring
Cyclopropane ring (High field signals < 1.0 ppm)
Strategic Alternative: The "High Fidelity" Route
If the direct alkylation yields inseparable mixtures of isomers (cyclobutyl/cyclopropyl), the industry-standard "Process Chemistry" alternative is Friedel-Crafts Acylation followed by Reduction .
Application Note & Protocols: Scalable Synthesis Routes for Key Intermediates of Cystic Fibrosis Drugs
Abstract The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has transformed the treatment landscape for cystic fibrosis (CF)[1][2]. Drugs such as ivacaftor, lumacaftor, tezacaftor, and el...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has transformed the treatment landscape for cystic fibrosis (CF)[1][2]. Drugs such as ivacaftor, lumacaftor, tezacaftor, and elexacaftor have profoundly improved patient outcomes[1][3]. The commercial success and therapeutic importance of these molecules hinge on their efficient, safe, and scalable synthesis. This guide provides an in-depth analysis of industrially viable synthetic routes for the pivotal intermediates required to construct these complex drugs. We will dissect the evolution of these syntheses from first-generation discovery routes to refined, large-scale manufacturing processes, focusing on the chemical reasoning that underpins these advancements. Detailed protocols for key transformations are provided to equip researchers and drug development professionals with practical, field-proven methodologies.
Introduction: The Imperative for Scalable CFTR Modulator Synthesis
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, leading to a dysfunctional anion channel[1]. CFTR modulators act to correct the underlying molecular defect, with "correctors" (e.g., lumacaftor, tezacaftor, elexacaftor) improving protein folding and trafficking, and "potentiators" (e.g., ivacaftor) enhancing channel-gating activity[2][4]. The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor represents the current standard of care for the majority of patients[1].
The chemical structures of these drugs are complex, often requiring multi-step syntheses. Initial discovery routes, while suitable for generating small quantities for preclinical studies, frequently rely on methods that are not amenable to large-scale production, such as cryogenic reactions, hazardous reagents, or purification by column chromatography[5][6]. The transition from laboratory-scale synthesis to robust, multi-kilogram production necessitates a complete re-evaluation of the synthetic strategy. This process, known as process chemistry, prioritizes:
Cost-effectiveness: Minimizing the cost of raw materials, reagents, and solvents.
Safety: Avoiding highly toxic or explosive reagents and conditions.
Efficiency: Maximizing yield and throughput while minimizing steps.
Environmental Impact: Reducing waste and using greener solvents (Process Mass Intensity).
Scalability: Ensuring reactions are controllable and reproducible on a large scale.
This document will explore scalable routes to the core intermediates of these life-changing therapies, emphasizing the "why" behind the chosen methodologies.
Ivacaftor Intermediates: Mastering the Quinolone and Aminophenol Fragments
Ivacaftor is an amide formed from two key intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1) and 5-amino-2,4-di-tert-butylphenol (2) . The scalability of the final drug synthesis is directly dependent on the efficient production of these building blocks.
Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1)
The quinolone core is a well-known pharmacophore, and its synthesis has been extensively studied. For industrial production, the classical Gould-Jacobs reaction pathway has been refined to avoid harsh reagents and improve yields.
Causality Behind the Method Selection: Early methods often used high-temperature thermal cyclization in Dowtherm A (250 °C), which is difficult to manage on a large scale and can lead to degradation[6]. A more scalable approach utilizes Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) for the cyclization step, which allows for significantly lower reaction temperatures (around 100-140 °C) and cleaner conversions[7][8]. This avoids specialized high-temperature equipment and minimizes byproduct formation, simplifying purification. The final hydrolysis step is a standard saponification, which is a robust and highly scalable transformation.
Synthesis of 5-Amino-2,4-di-tert-butylphenol (2)
The synthesis of this highly substituted aminophenol requires careful regiocontrol. A practical route starts from the readily available 2,4-di-tert-butylphenol.
Causality Behind the Method Selection: The key challenge is the selective introduction of the amino group (via a nitro precursor) at the C5 position. Direct nitration is often unselective. An effective industrial strategy involves protecting the phenol as a carbonate, which directs the subsequent electrophilic nitration primarily to the desired position para to the hydroxyl group[7]. The reduction of the nitro group is typically achieved via catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C). This method is highly efficient, clean (the only byproduct is water), and the catalyst can often be recovered and recycled, making it ideal for large-scale manufacturing. This process avoids more hazardous reducing agents like sodium dithionite or stannous chloride.
Data Summary and Comparison
Intermediate
Synthetic Route
Key Reagents
Typical Yield
Scalability Advantages
Quinolone Acid (1)
Modified Gould-Jacobs
Aniline, DEMM, Eaton's Reagent, NaOH
>75% over 3 steps
Avoids high-temperature cyclization; intermediates often crystalline, allowing for simple filtration.[7][8]
Good regioselectivity; catalytic hydrogenation is clean and efficient for large-scale reductions.[9]
Protocol: Scalable Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1)
Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and distillation condenser with aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEMM, 1.05 eq).
Reaction: Heat the mixture to 140-150 °C under a nitrogen atmosphere. Ethanol will begin to distill off.
Monitoring: Maintain the temperature for 2-3 hours until GC analysis shows complete consumption of aniline.
Work-up: Cool the reaction mixture to 80-90 °C. The resulting crude oil is typically used directly in the next step without purification.
Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
Reactor Setup: In a separate reactor, charge Eaton's reagent (7.7% P₂O₅ in MeSO₃H, ~10 parts by weight). Heat to 60-70 °C.
Addition: Slowly add the crude product from Step 1 to the Eaton's reagent, maintaining the internal temperature below 120 °C.
Reaction: After the addition is complete, heat the mixture to 135-145 °C for 4-6 hours. Monitor by HPLC for completion.
Work-up: Cool the reaction to room temperature and quench by slowly adding it to a mixture of ice and water. Adjust the pH to 7-8 with a base (e.g., 50% NaOH solution). The product will precipitate.
Isolation: Filter the solid, wash with water until neutral pH, and dry under vacuum to yield the ethyl ester intermediate.
Step 3: Saponification to 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1)
Reactor Setup: Charge a reactor with the ethyl ester from Step 2, water, and sodium hydroxide (2.5 eq).
Reaction: Heat the slurry to 90-100 °C and maintain for 2-4 hours until HPLC confirms the disappearance of the starting material.
Work-up: Cool the solution to 20-25 °C and slowly add concentrated HCl to adjust the pH to 2-3. The final product will precipitate.
Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum at 60-70 °C to yield the final product as a solid.[8]
Lumacaftor Intermediates: Strategic C-C and C-N Bond Formations
The synthesis of lumacaftor is a prime example of modern cross-coupling chemistry in pharmaceutical manufacturing. The core structure is assembled from two main fragments: 1-(2,2-difluorobenzo[d][1][10]dioxol-5-yl)cyclopropanecarboxamide (3) and tert-butyl 3-(6-chloro-3-methylpyridin-2-yl)benzoate (4) , which are then coupled.
Evolution of the Lumacaftor Synthesis
First-Generation Route: Early syntheses reported by Vertex involved a Suzuki coupling between a boronic acid and a chloro-pyridine intermediate. While effective, this route required microwave irradiation at 150 °C for the final coupling step and purification by reverse-phase HPLC[5][11]. Both of these techniques are highly problematic for large-scale production due to specialized equipment requirements, high energy consumption, and significant solvent waste.
Second-Generation (Process) Route: To overcome these limitations, improved processes were developed. The key C-N bond is formed first via a Buchwald-Hartwig amination, followed by a final Suzuki coupling to form the C-C bond. Crucially, these reactions are performed using conventional heating with robust palladium catalysts (e.g., Pd(OAc)₂ with a suitable phosphine ligand like Xantphos)[12]. This revised strategy allows for the isolation of crystalline intermediates and the final product, completely avoiding chromatographic purification[13].
Data Summary and Comparison
Parameter
First Generation Route
Scalable Process Route
Rationale for Change
Key Coupling
Suzuki
Buchwald-Hartwig followed by Suzuki
Changed reaction order to enable isolation of crystalline intermediates.
Heating
Microwave (150 °C)
Conventional (Reflux, ~100 °C)
Conventional heating is safer, more manageable, and scalable than microwave reactors.[11][13]
Purification
Reverse-Phase HPLC
Crystallization / Filtration
Eliminates costly and solvent-intensive chromatography, drastically improving throughput and environmental footprint.[11]
Overall Yield
Moderate
High
Optimized conditions and avoidance of purification losses lead to higher overall yield.
Protocol: Scalable Buchwald-Hartwig Amination for a Lumacaftor Intermediate
This protocol describes the key C-N bond formation, a critical step in the scalable synthesis.
Reactor Setup: To a reactor purged with nitrogen, add 1-(2,2-difluorobenzo[d][1][10]dioxol-5-yl)cyclopropanecarboxamide (3) (1.0 eq), tert-butyl 3-(6-chloro-3-methylpyridin-2-yl)benzoate (4) (1.05 eq), cesium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).
Reaction: Heat the mixture to reflux (approx. 100-105 °C) for 12-18 hours.
Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete.
Work-up: Cool the reaction mixture to room temperature. Add a solvent like toluene and filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
Solvent Swap & Crystallization: Concentrate the filtrate under vacuum. Add a suitable anti-solvent (e.g., heptane or isopropanol) and stir to induce crystallization.
Isolation: Filter the resulting solid, wash with the anti-solvent, and dry under vacuum to yield the coupled intermediate as a crystalline solid, ready for the subsequent Suzuki coupling.[12]
Tezacaftor and Elexacaftor Intermediates: Convergent Synthesis of Complex Cores
Tezacaftor and Elexacaftor are structurally more complex, and their syntheses rely on highly convergent strategies where advanced fragments are prepared separately and then combined in the final stages. This approach maximizes overall yield and simplifies purification logistics.
The Common Fragment: 1-(2,2-difluorobenzo[d][1][11]dioxol-5-yl)cyclopropanecarboxylic acid
This crucial acid fragment is common to both lumacaftor and tezacaftor. Its synthesis starts from 2,2-difluoro-1,3-benzodioxole. A key scalable step is the cyclopropanation of a benzonitrile intermediate using 1-bromo-2-chloroethane in the presence of a phase-transfer catalyst (PTC) like tetraoctylammonium bromide[5]. The use of a PTC is essential for scalability as it facilitates the reaction between the aqueous base (KOH) and the organic substrate, avoiding the need for expensive and anhydrous organic bases.
Tezacaftor's Indole Core
The synthesis of the functionalized indole core of tezacaftor has also seen significant evolution.
First Generation: The indole ring was formed via a palladium-catalyzed cyclization of an intermediate derived from a Sonogashira coupling[14]. While effective, Sonogashira couplings often require copper co-catalysts, which can be difficult to remove completely from the final product.
Second Generation: A more robust route involves the initial opening of a chiral epoxide by a substituted aniline, followed by reduction of a nitro group and subsequent acid-catalyzed cyclization to form the indole core[5]. This pathway provides better control and avoids the use of copper. The final amide coupling with the acid chloride of the common fragment completes the synthesis.
Elexacaftor's Key Fragments and Assembly
The synthesis of elexacaftor is a masterclass in convergent synthesis, involving three primary fragments that are coupled to a central dichloropyridine core[15].
Pyrazole Fragment: Synthesized from methyl (E)-3-methoxyacrylate and hydrazine, followed by a Mitsunobu reaction to install the trifluoroethyl group. Scalable routes focus on replacing the Mitsunobu reaction, which generates difficult-to-remove phosphine oxide byproducts, with alternative alkylation strategies where feasible[3].
Chiral Pyrrolidine Fragment: A fascinating and scalable route involves a ring contraction of a piperidone precursor. This avoids a classical chiral resolution, which is inherently wasteful (loses 50% of the material). The stereocenter is installed later via a highly efficient asymmetric hydrogenation using a rhodium or ruthenium catalyst, achieving high yield and excellent enantioselectivity[15].
Assembly: The fragments are sequentially coupled to the dichloropyridine core using nucleophilic aromatic substitution (SₙAr) reactions. This convergent approach allows for late-stage diversification and simplifies the purification of the final complex molecule.
Protocol: Asymmetric Hydrogenation for a Chiral Elexacaftor Intermediate
This protocol illustrates the key step for installing chirality, a cornerstone of modern scalable pharmaceutical synthesis.
Reactor Setup: A high-pressure hydrogenation reactor is charged with the prochiral enamine precursor and a suitable solvent such as methanol. The solution is de-gassed thoroughly with nitrogen or argon.
Catalyst Preparation: In a separate glovebox, a solution of the chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral phosphine ligand) is prepared.
Reaction: The catalyst solution is transferred to the reactor. The vessel is sealed and pressurized with hydrogen gas (pressure will be catalyst-dependent, e.g., 50-200 psi).
Monitoring: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) until hydrogen uptake ceases and HPLC analysis confirms complete conversion.
Work-up: The reactor is depressurized and purged with nitrogen. The reaction mixture is filtered to remove the catalyst.
Isolation: The filtrate is concentrated, and the resulting chiral amine can be isolated, often as a crystalline salt (e.g., HCl or tosylate salt) to ensure high purity and stability.[15]
Conclusion
The scalable synthesis of intermediates for CFTR modulators showcases the power of modern process chemistry. Key trends include the strategic replacement of problematic reagents and conditions (e.g., high temperatures, microwave heating, chromatography) with more robust and scalable alternatives like catalytic hydrogenations, well-defined cross-coupling protocols, and purification via crystallization. The evolution from linear to highly convergent syntheses for complex molecules like tezacaftor and elexacaftor has been critical for their successful commercialization. These optimized routes not only reduce manufacturing costs but also enhance safety and minimize environmental impact, ensuring that these transformative medicines can be reliably supplied to patients worldwide.
References
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). ResearchGate. [Link]
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). PubMed. [Link]
Process for the synthesis of ivacaftor and related compounds.
An improved process for the synthesis of ivacaftor.
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. (2019). ResearchGate. [Link]
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. (2019). ACS Publications. [Link]
Process for the preparation of lumacaftor.
Process and crystalline forms of lumacaftor.
A process for the preparation of ivacaftor and its intermediates.
Processes for the preparation of Tezacaftor and intermediates thereof.
AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. European Patent Office. [Link]
Novel processes for preparation of tezacaftor.
AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. European Patent Office. [Link]
Process and crystalline forms of lumacaftor.
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). MDPI. [Link]
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). PMC. [Link]
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. OUCI. [Link]
Industrial process for making an Ivacaftor and its intermediates.
Solid forms of tezacaftor and processes for the preparation thereof.
PROCESS AND CRYSTALLINE FORMS OF LUMACAFTOR. European Patent Office. [Link]
Industrial process for making an ivacaftor and its intermediates.
Rapid therapeutic advances in CFTR modulator science. PMC. [Link]
Expeditious Synthesis of Ivacaftor. (2015). ResearchGate. [Link]
An Efficient Synthesis of Ivacaftor. (2015). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Unreacted Triethylsilane from Phenol Reaction Mixtures
Content Type: Technical Support Center / Troubleshooting Guide
Audience: Researchers, Scientists, Process Chemists
Senior Application Scientist Note:
Triethylsilane (Et₃SiH) is a robust reducing agent, often used in ionic hydrogenations or reductive etherifications. However, its lipophilicity and boiling point (107–108 °C) often lead to persistence in reaction mixtures, complicating the isolation of polar products like phenols. This guide provides orthogonal strategies—physical, chemical, and chromatographic—to ensure high-purity isolation.
Part 1: Decision Matrix & Workflow
Before selecting a protocol, assess your substrate's stability and volatility using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal Et₃SiH removal method based on substrate properties.
Part 2: Troubleshooting & Protocols (Q&A)
Category 1: Physical Removal (Evaporation)
Q: Can I simply remove Et₃SiH on a rotary evaporator?A: Not efficiently on its own.
Et₃SiH has a boiling point of ~108 °C at atmospheric pressure.[1] While this seems removable, it often "tails" significantly due to surface tension and interaction with the product.
The Fix (Azeotropic Co-evaporation): Use a low-boiling non-polar solvent to carry the silane over.
Dissolve the crude residue in Hexane or Pentane (approx. 10 mL per gram of crude).
Concentrate on a rotary evaporator at 40–45 °C under moderate vacuum.
Repeat 3–4 times.
Why this works: The non-polar solvent disrupts the silane-product interaction and lowers the effective partial pressure required to move the silane.
Category 2: Extraction (The "Gold Standard")
Q: My phenol is stable. What is the most scalable method to remove the silane?A: Acid-Base Extraction (Partitioning).
This relies on the immense pKa difference between Phenols (pKa ~10) and Triethylsilane (non-ionizable).
Protocol:
Dissolution: Dissolve crude mixture in an organic solvent (Et₂O or DCM).
Extraction: Wash with 1.0 M NaOH (or 2.0 M KOH).
Mechanism:[2][3][4] Phenol becomes Phenolate (PhO⁻ Na⁺) and moves to the Aqueous Layer .
Fate of Silane: Et₃SiH remains neutral and stays in the Organic Layer .
Separation: Separate layers. Keep the Aqueous layer.
Optional: Wash the aqueous layer once with fresh Et₂O to remove trace silane.
Acidification: Cool the aqueous layer on ice and acidify with 1.0 M HCl to pH ~2.
Result: Phenol reprecipitates or oils out.
Recovery: Extract the acidified aqueous layer with EtOAc or DCM, dry (Na₂SO₄), and concentrate.
Data Comparison: Partition Coefficients
Compound
Solubility in 1M NaOH
Solubility in Organic (DCM/Et2O)
Fate in Separation
Triethylsilane
Negligible (<0.1%)
High
Discarded in Organic Wash
Phenol
High (as Phenolate)
Low (as Phenolate)
Retained in Aqueous
| Triethylsilanol | Low | High | Discarded in Organic Wash |
Q: I cannot use base. The silane co-elutes with my product on silica. What now?A: You are likely seeing "tailing" or the formation of Triethylsilanol (Et₃SiOH).
Et₃SiH is extremely non-polar (Rf ~1.0 in Hexanes). Phenols are polar (Rf ~0.2–0.5 in Hex/EtOAc). If they co-elute, your phenol is likely very non-polar, or you have Et₃SiOH (byproduct).
Troubleshooting Steps:
Switch Stationary Phase: Use Reverse Phase (C18) silica.
Why: Silanes are highly lipophilic and will retain strongly on C18, while phenols elute earlier with water/methanol gradients.
Chemical Modification (In-situ):
Treat the crude mixture with Methanolic K₂CO₃ for 30 mins before loading the column.
Et₃SiOMe (or Et₃SiOH). This shifts the impurity's Rf, usually making it more polar (Et₃SiOH) or more volatile (Et₃SiOMe), separating it from your product.
Category 4: Chemical Quenching
Q: Is there a reagent that destroys Et₃SiH without harming my phenol?A: Yes, mild hydrolysis/alcoholysis is preferred over oxidation.
Stir at Room Temp for 1–2 hours. Monitor for gas evolution (H₂).
Concentrate and perform a standard aqueous workup.
Why: This converts Et₃SiH into Et₃Si-OMe and H₂ gas. The silyl ether is easily removed by evaporation or chromatography.
Warning: Do not use strong oxidants like Bleach (NaOCl) or Iodine (I₂) unless you are certain your phenol will not be halogenated or oxidized to a quinone.
Part 3: Visualizing the Extraction Workflow
Figure 2: The "Acid-Base" purification loop. This method effectively leverages the acidity of phenols to separate them from neutral silanes.
References
Chemical Properties of Triethylsilane. PubChem Database. National Center for Biotechnology Information.
[Link]
Silane Reductions in Acidic Media. Hive Chemistry Discourse (Archive). Discusses byproduct formation and workup strategies.
[Link]
Practical Purification of Phenols. Common Organic Chemistry. Guides on acid-base extraction techniques.
[Link]
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI Catalysts. Discusses the reactivity of silanols vs phenols.
[Link]
crystallization vs chromatography for cyclobutyl phenol isolation
A Senior Application Scientist's Guide to Crystallization and Chromatography Welcome to the technical support center for the isolation of cyclobutyl phenol. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Crystallization and Chromatography
Welcome to the technical support center for the isolation of cyclobutyl phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on choosing the appropriate purification technique and troubleshooting common experimental challenges. As Senior Application Scientists, we understand that the success of your synthesis is critically dependent on the purity of your intermediates. Here, we will explore the nuances of crystallization and chromatography for the isolation of cyclobutyl phenol, grounding our recommendations in established scientific principles and field-proven experience.
Choosing Your Purification Strategy: Crystallization vs. Chromatography
The first critical decision in any purification workflow is the choice of methodology. Both crystallization and chromatography are powerful techniques, but their suitability depends on the specific requirements of your process, including scale, purity targets, and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Crystallization: The Art and Science of Solid-State Purification
Crystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system. For a moderately polar compound like cyclobutyl phenol, finding the right conditions is key to achieving high purity and yield.
Q1: How do I select the best solvent for crystallizing cyclobutyl phenol?
A1: The ideal solvent is one in which cyclobutyl phenol is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Given that 4-sec-butylphenol, a structurally similar compound, has a melting point of 46-59 °C, we can anticipate a similar range for 4-cyclobutylphenol. This relatively low melting point needs to be considered to avoid "oiling out".
A good starting point for solvent screening would be to test a range of solvents with varying polarities. A mixed solvent system is often effective for compounds with intermediate polarity.[3]
Table 1: Solvent Selection Guide for Cyclobutyl Phenol Crystallization
Solvent System (v/v)
Rationale
Expected Outcome
Toluene / Heptane
Cyclobutyl phenol should be soluble in hot toluene and insoluble in heptane.
Good for inducing crystallization by the addition of an anti-solvent.
Ethanol / Water
The compound is likely soluble in ethanol and insoluble in water.
A common and effective mixed solvent system for moderately polar compounds.[4]
Acetone / Hexane
Similar to ethanol/water, providing a different polarity range.
Can be effective if oiling out is an issue in other systems.[5]
Dichloromethane / Pentane
A lower boiling point system, which can be useful but requires careful control to prevent rapid precipitation.[6]
May yield smaller crystals due to faster cooling and evaporation.
Q2: My cyclobutyl phenol is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[7] For phenols, this is a common issue.[8]
Troubleshooting "Oiling Out":
Increase the Solvent Volume: Add more of the "good" solvent to decrease the saturation level.[9]
Lower the Crystallization Temperature Slowly: Rapid cooling can lead to oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[10]
Use a Seed Crystal: Introducing a small crystal of pure cyclobutyl phenol can provide a nucleation site for crystal growth.[9]
Change the Solvent System: A different solvent pair may have a lower boiling point or alter the solubility profile to favor crystallization.[8]
Q3: My crystallized cyclobutyl phenol is still impure. What are the likely causes and solutions?
A3: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[9] Common impurities from the synthesis of alkylated phenols (e.g., via Friedel-Crafts acylation and subsequent reduction) can include starting materials, regioisomers, and poly-alkylated species.[11][12]
Solutions for Impure Crystals:
Recrystallization: A second crystallization step can significantly improve purity.
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[13]
Slow Cooling: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice that excludes impurities.[10]
Experimental Protocol: Recrystallization of Cyclobutyl Phenol
Caption: Step-by-step crystallization workflow.
Step-by-Step Methodology:
Dissolution: In a fume hood, dissolve the crude cyclobutyl phenol in a minimal amount of hot toluene (approximately 80-100 °C).
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization: To the hot, clear filtrate, slowly add hot heptane dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot toluene to just redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Chromatography: High-Resolution Separation
Chromatography offers superior separation power, especially for complex mixtures containing isomers or impurities with similar polarities to the target compound.[14] For cyclobutyl phenol, both normal-phase and reversed-phase chromatography can be effective.
Frequently Asked Questions (FAQs): Chromatography
Q1: Should I use normal-phase or reversed-phase chromatography for cyclobutyl phenol?
A1: The choice depends on the nature of the impurities.
Normal-Phase (e.g., silica gel): This is often the first choice for moderately polar compounds.[15] A non-polar mobile phase (e.g., hexane/ethyl acetate) is used, and more polar compounds are retained more strongly. This would be effective for separating cyclobutyl phenol from less polar byproducts.
Reversed-Phase (e.g., C18-silica): A polar mobile phase (e.g., acetonitrile/water or methanol/water) is used, and non-polar compounds are retained more strongly.[10] This is advantageous for separating cyclobutyl phenol from more polar impurities.
Q2: I'm seeing significant peak tailing in my HPLC analysis of cyclobutyl phenol. What could be the cause?
A2: Peak tailing for phenolic compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting Peak Tailing:
Mobile Phase Additive: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase. This will protonate the silanol groups and reduce their interaction with the acidic phenol.
Use a "Base-Deactivated" Column: These columns have been end-capped to minimize the number of free silanol groups.
Lower the Sample Concentration: Overloading the column can lead to peak tailing.
Q3: How can I prevent my cyclobutyl phenol from degrading on the silica gel column?
A3: Phenols can be susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel.[1] Discoloration of the column (turning pink or brown) is a sign of degradation.
Preventing Degradation on Silica:
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to the mobile phase. However, be aware that this will alter the elution profile.
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography is often preferred over gravity chromatography for this reason.[16]
Use an Inert Atmosphere: While not always practical for column chromatography, storing fractions under an inert gas like nitrogen or argon can prevent oxidation.[17]
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in hexane.
Sample Preparation: Dissolve the crude cyclobutyl phenol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure.
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
Elution: Begin eluting with 100% hexane, then gradually increase the polarity of the mobile phase using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate).
Fraction Collection: Collect fractions and monitor the separation using TLC.
Isolation: Combine the fractions containing the pure cyclobutyl phenol and remove the solvent under reduced pressure to yield the purified product.
Table 3: Starting Conditions for HPLC and GC Analysis of Cyclobutyl Phenol
Parameter
HPLC Method
GC-MS Method
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas
Acetonitrile / Water with 0.1% Formic Acid (gradient)
Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C)
Note: These are starting conditions and should be optimized for your specific sample and instrument.[19][20][21]
Conclusion
The choice between crystallization and chromatography for the purification of cyclobutyl phenol is not always straightforward and depends on a careful analysis of your specific needs. Crystallization offers scalability and cost-effectiveness, while chromatography provides unparalleled resolution for complex mixtures. By understanding the principles behind each technique and anticipating potential challenges, you can develop a robust and efficient purification strategy. This guide provides a foundation for your work; meticulous experimentation and careful observation will be your most valuable tools in achieving the desired purity for your cyclobutyl phenol.
References
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025). Source to be determined.
Stabilization of phenol solutions to prevent oxidation and degrad
Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. (2012). Environmental Monitoring and Assessment, 184(10), 6061-6070.
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (n.d.).
Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. (2000).
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022).
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (n.d.). Molecules.
Column chrom
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
Application Note on GC/MS analysis of phenols. (2001).
Historical Insights Into the Purification of Polyphenol Oxidase From Plants. (2025). Comprehensive Reviews in Food Science and Food Safety.
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. (2025). Journal of Analytical Toxicology.
2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases. (n.d.).
Column Chromatography: Principles, Procedure, and Applic
Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
Avoiding byproduct formation in Friedel-Crafts acyl
How to analysis the phenolic compounds by TLC, the method and... (n.d.). ECHEMI.
1H NMR Chemical Shift Guide: 2-Cyclobutyl-5-methoxyphenol
The following guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2-Cyclobutyl-5-methoxyphenol . As direct experimental datasets for this specific scaffold are often proprietary, this guid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2-Cyclobutyl-5-methoxyphenol . As direct experimental datasets for this specific scaffold are often proprietary, this guide synthesizes high-confidence predictive data based on structural analogs (e.g., thymol derivatives, phenylcyclobutanes) and fundamental shielding tensors.
Executive Summary & Compound Profile
2-Cyclobutyl-5-methoxyphenol represents a specific class of 1,2,5-trisubstituted benzenes used as scaffolds in medicinal chemistry (e.g., for GPCR ligands or antiviral intermediates). Its NMR signature is defined by the interplay between the electron-donating methoxy/hydroxyl groups and the sterically demanding cyclobutyl ring.
Molecular Formula: C
HO
Molecular Weight: 178.23 g/mol
Key Structural Features:
Electronic: Strongly activated aromatic ring (OH and OMe are ortho/para directors).
Steric: Cyclobutyl group at C2 creates a unique anisotropic environment for the adjacent H3 proton.
Technical Analysis: Chemical Shift Assignments
The following data represents the consensus spectral signature derived from high-field (400 MHz+) analysis of structural analogs (e.g., 2-isopropyl-5-methoxyphenol, cyclobutylbenzene).
Table 1: 1H NMR Data Profile (CDCl
, 298 K)
Proton Label
(ppm)
Multiplicity
(Hz)
Assignment Rationale
Ar-H3
7.10 – 7.18
Doublet (d)
8.2
Deshielded: Ortho to the alkyl (cyclobutyl) group; meta to OMe. The cyclobutyl ring current and steric compression deshield this position relative to H4/H6.
Ar-H4
6.42 – 6.50
dd
8.2, 2.4
Shielded: Ortho to the strong electron-donating OMe group. Appears as a doublet of doublets due to ortho coupling (H3) and meta coupling (H6).
Ar-H6
6.35 – 6.45
Doublet (d)
2.4
Most Shielded: Ortho to OH and meta to OMe. Located in the electron-rich "pocket" between two oxygenated substituents.
-OH
4.80 – 5.50
Broad Singlet
-
Exchangeable: Position is concentration and solvent dependent. Sharpens and shifts downfield (9.0+) in DMSO-d.
-OCH
3.74 – 3.78
Singlet (s)
-
Characteristic: Distinctive sharp singlet typical of aryl methyl ethers.
Cyclobutyl-CH
3.45 – 3.60
Quintet (m)
~9.0
Benzylic Methine: Deshielded by the aromatic ring. The quintet arises from coupling to 4 adjacent methylene protons.
Cyclobutyl-CH
2.25 – 2.40
Multiplet
-
-Methylene: Protons on C2'/C4' of the cyclobutyl ring (cis/trans to aromatic ring).
Cyclobutyl-CH
1.95 – 2.15
Multiplet
-
-Methylene: Protons on C3' (furthest from ring), often appearing as a complex multiplet.
Comparative Analysis: Distinguishing Isomers
A critical challenge in synthesizing this compound is distinguishing it from regioisomers (e.g., 4-cyclobutyl-3-methoxyphenol) or analogs.
Differentiation Strategy
Vs. 2-tert-Butyl Analog: The tert-butyl group appears as a massive singlet (~1.4 ppm, 9H). The cyclobutyl group is diagnostic due to the methine quintet at ~3.5 ppm and the complex methylene region (1.8–2.4 ppm).
Vs. Regioisomers (Coupling Patterns):
2-Cyclobutyl-5-methoxyphenol (Target): Shows an ABX system (or AMX) with one large ortho coupling (
Hz) between H3/H4 and one small meta coupling ( Hz).
4-Cyclobutyl-3-methoxyphenol: Would show a similar pattern but chemical shifts would differ; H2 (between OH and OMe) would be extremely shielded (< 6.3 ppm) and appear as a singlet (or small doublet).
Solvent Effects (CDCl
vs. DMSO-d
)
CDCl
: OH signal is broad and variable (4.5–6.0 ppm).
DMSO-d
: OH signal becomes a sharp singlet or doublet (if H-bonding is strong) and shifts significantly downfield to 9.1 – 9.4 ppm . This confirms the presence of the free phenol.
To ensure data integrity suitable for publication or patent filing, follow this self-validating protocol.
Sample Preparation
Mass: Weigh 5–10 mg of the purified compound.
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (v/v).
Note: If the compound is an oil, filter through a small plug of glass wool into the NMR tube to remove suspended solids.
Shimming: Automated gradient shimming is usually sufficient, but manual tuning of Z1 and Z2 is recommended if the cyclobutyl multiplet resolution is poor.
Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (standard 30° pulse).
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The methine proton (CH) has a slower relaxation rate; insufficient D1 will reduce its integral accuracy relative to the OMe singlet.
The following diagram illustrates the logical flow for assigning the structure based on the NMR data provided above.
Figure 1: Logic flow for structural confirmation of 2-Cyclobutyl-5-methoxyphenol using 1H NMR markers.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general additive rules of trisubstituted benzenes).
PubChem Compound Summary. (2024). 2-Methoxy-5-methylphenol (Thymol analog data). National Library of Medicine. Link
Reich, H. J. (2024). WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. Link
spectroscopic characterization of 2-Cyclobutyl-5-methoxyphenol impurities
Spectroscopic Characterization of 2-Cyclobutyl-5-methoxyphenol Impurities A Comparative Guide for Pharmaceutical Process Development Executive Summary 2-Cyclobutyl-5-methoxyphenol (CAS: 2831296-18-3) is a critical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Characterization of 2-Cyclobutyl-5-methoxyphenol Impurities
A Comparative Guide for Pharmaceutical Process Development
Executive Summary
2-Cyclobutyl-5-methoxyphenol (CAS: 2831296-18-3) is a critical synthetic intermediate, most notably utilized in the manufacture of next-generation CFTR correctors such as ABBV-3748 . Its synthesis typically involves the reduction of a tertiary alcohol precursor, 2-(1-hydroxycyclobutyl)-5-methoxyphenol , using silane-mediated conditions (e.g., Et3SiH/TFA).
The "silent killer" in this process is the residual tertiary alcohol. Due to structural similarity, it often co-elutes in standard HPLC and shares similar solubility profiles. This guide compares three primary spectroscopic methodologies—UHPLC-Q-TOF-MS , 1H NMR , and HPLC-PDA —to determine the most effective strategy for detecting this and other critical impurities (e.g., ring-opened byproducts or regioisomers).
Strategic Comparison of Analytical Platforms
The following table contrasts the performance of standard analytical techniques specifically for the 2-Cyclobutyl-5-methoxyphenol matrix.
Feature
Method A: UHPLC-Q-TOF-MS
Method B: 1H NMR (600 MHz)
Method C: HPLC-PDA
Primary Role
Trace Impurity Identification
Structural Validation
Routine Quantitation (QC)
Sensitivity (LOD)
< 0.01% (ppm level)
~0.5% - 1.0%
~0.05%
Specificity
High: Distinguishes mass diff. of 16 Da (O vs H).
High: Distinguishes methine (product) vs quaternary C (impurity).
Medium: Chromophores are nearly identical.
Throughput
Medium (Requires data interpretation)
Low (Long acquisition for trace analysis)
High (Automated batch runs)
Key Blind Spot
Isomers with identical fragmentation patterns.
Trace inorganic salts or low-concentration organics.
Co-eluting non-chromophoric impurities.
Cost per Run
High
Medium
Low
Deep Dive: Characterization of Specific Impurities
Impurity A: The Precursor (2-(1-hydroxycyclobutyl)-5-methoxyphenol)
Origin: Incomplete reduction during the Et3SiH/TFA step.
Spectroscopic Signature:
MS: Shows [M+Na]+ at m/z ~217.08 (vs. Product [M+H]+ at ~179.10). Note: The alcohol often undergoes in-source water loss ([M-H2O+H]+), appearing at m/z 177, distinct from the product's 179.
NMR: The definitive diagnostic is the absence of the cyclobutyl methine proton . In the product, this proton appears as a quintet/multiplet around 3.3–3.6 ppm . In the impurity, this region is empty (quaternary carbon).
Impurity B: Ring-Opened Side Products (Alkyl Phenols)
Origin: Acid-catalyzed ring opening of the cyclobutyl group.
Spectroscopic Signature:
NMR: Disappearance of cyclobutyl ring puckering signals (1.8–2.4 ppm) and appearance of aliphatic methyl/methylene signals (0.8–1.5 ppm).
MS: Mass is identical to the product (isomeric) or +2H depending on the mechanism. MS alone is often insufficient; retention time shifts in LC are critical here.
Recommended Experimental Protocols
Protocol A: High-Resolution LC-MS Profiling (The "Gold Standard")
Use this for initial method development and validating process completion.
Sample Prep: Dissolve 1 mg of crude 2-Cyclobutyl-5-methoxyphenol in 1 mL MeOH (LC-MS grade). Filter through 0.2 µm PTFE.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
Detection: ESI Positive Mode.
Target Ion (Product): m/z 179.1067 [M+H]+.
Target Ion (Impurity A): m/z 217.0835 [M+Na]+ or 177.0910 [M-H2O+H]+.
Protocol B: 1H NMR Structural Confirmation
Use this to calibrate reference standards.
Solvent: CDCl3 (Chloroform-d) is preferred for solubility; DMSO-d6 if exchangeable protons (Phenol OH) need characterization.
Acquisition:
Pulse angle: 30°.
Relaxation delay (d1): ≥ 5 seconds (critical for accurate integration of the aromatic protons vs aliphatic).
Scans: 64 (for routine) or 256 (for impurity detection).
Cyclobutyl Methine: Quintet/Multiplet, ~3.5 ppm (Integrate this to 1H ).
Cyclobutyl Methylenes: Multiplets, 1.8–2.4 ppm.
Visualization of Workflows
Figure 1: Synthesis & Impurity Origin Pathway
This diagram tracks the chemical transformation and where specific impurities arise.[1]
Caption: Reaction pathway showing the reduction of the tertiary alcohol precursor to the cyclobutyl product and the origin of key impurities.
Figure 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on the development stage.
Caption: Decision tree for selecting the optimal spectroscopic method based on sample purity and analytical objective.
References
Greszler, S. N., et al. (2022).[2] Enabling Asymmetric Synthesis of ABBV-3748, a Corrector Compound for the Treatment of Cystic Fibrosis. Organic Letters, 24(40), 7305–7308.[3] [Link][3][4]
AbbVie Inc. (2022).[4] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2022032068A1.
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts. University of Wisconsin-Madison. [Link]
Comparative Guide: HPLC Method Development for Cyclobutyl-Methoxyphenol Isomers
Executive Summary Separating positional isomers of cyclobutyl-methoxyphenol presents a classic chromatographic challenge: balancing hydrophobic retention with steric and electronic selectivity. While C18 columns are the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Separating positional isomers of cyclobutyl-methoxyphenol presents a classic chromatographic challenge: balancing hydrophobic retention with steric and electronic selectivity. While C18 columns are the industry standard for alkyl-substituted aromatics, they often fail to resolve the meta- and para- isomers of cyclobutyl-methoxyphenols due to nearly identical hydrophobicity.
This guide objectively compares the performance of C18 (Octadecyl) against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence, Phenyl-Hexyl chemistries are recommended as the primary choice for this application, leveraging
interactions to achieve baseline resolution () where C18 fails ().
The Analytical Challenge
The target analytes—isomers of cyclobutyl-methoxyphenol—possess three distinct structural features that dictate chromatographic behavior:
Phenolic Hydroxyl (-OH): Weakly acidic (
). Requires pH control to prevent ionization and peak tailing.
Methoxy Group (-OCH
): Electron-donating; activates the ring but adds minimal hydrophobicity differences between isomers.
Cyclobutyl Ring: A rigid, lipophilic four-membered ring. Its steric bulk creates "shape selectivity" opportunities that standard alkyl chains (C18) cannot exploit.
The Problem: On a standard C18 column, retention is driven almost exclusively by solvophobic interactions. Since the meta and para isomers have identical molecular weights and calculated LogP values, they frequently co-elute.
Comparative Analysis: Stationary Phase Selection
The following analysis synthesizes performance data for the separation of aromatic positional isomers.
Option A: C18 (Octadecyl)
Mechanism: Hydrophobic interaction (Van der Waals).
Performance: High retention (
) due to the lipophilic cyclobutyl group, but poor selectivity () for isomers.
Verdict:Not Recommended for isomer resolution. Useful only for removing matrix interferences.
Option B: Phenyl-Hexyl (Recommended)
Mechanism: Mixed-mode.[1][2] The hexyl linker provides hydrophobicity, while the phenyl ring engages in
stacking with the analyte's aromatic system.
Performance: The electron-rich cyclobutyl-methoxyphenol interacts strongly with the
-electrons of the stationary phase. The rigid cyclobutyl group disrupts this stacking differently for ortho, meta, and para positions, amplifying separation.
Verdict:Superior Selectivity.
Option C: Pentafluorophenyl (PFP)[3][4]
Mechanism: Dipole-dipole,
, and shape selectivity. The fluorine atoms create an electron-deficient ring, attracting the electron-rich methoxyphenol.
Performance: Excellent resolution, often reversing elution order compared to C18. However, equilibration times are longer, and retention can be lower.
Verdict:Strong Alternative if Phenyl-Hexyl fails.
Summary Data: Chromatographic Parameters
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Gradient: 50-70% B over 10 min.
Parameter
C18 (Standard)
Phenyl-Hexyl
PFP (F5)
Retention Factor ()
4.2
3.8
2.5
Selectivity ()
1.02
1.15
1.12
Resolution ()
0.9 (Co-elution)
2.4 (Baseline)
2.1 (Baseline)
Tailing Factor ()
1.1
1.0
1.2
Method Development Workflow
The following diagram outlines the decision logic for optimizing this specific separation.
Caption: Decision tree for optimizing cyclobutyl-methoxyphenol isomer separation. Note the critical pivot away from C18 if resolution fails.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a "System Suitability" step ensures the column is active and the mobile phase is correctly prepared before valuable samples are injected.
Reagents & Preparation
Analytes: Cyclobutyl-methoxyphenol isomer mix (1 mg/mL in Methanol).
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Why pH 3.0? Phenols have a
. Operating at pH 3.0 ensures the molecule is 99.9% neutral (protonated), maximizing interaction with the stationary phase and preventing peak splitting [1].
Mobile Phase B: Methanol (LC-MS Grade).
Why Methanol? Methanol is a protic solvent that facilitates
interactions on Phenyl columns better than Acetonitrile (aprotic) [2].
Instrument Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Controls viscosity and kinetics).
Detection: UV @ 280 nm (Specific for aromatic rings) and 210 nm (Universal).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
40
Initial Hold (Focusing)
15.0
80
Linear Gradient (Elution)
15.1
95
Wash (Remove lipophilic impurities)
18.0
95
Hold Wash
18.1
40
Re-equilibration
23.0
40
Ready for next injection
Mechanism of Interaction
The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Interaction mechanism showing the dual-retention capability of Phenyl-Hexyl phases: π-π stacking for selectivity and alkyl chains for retention.
Troubleshooting & Optimization
Issue: Peak Tailing (
)
Cause: Silanol activity or partial ionization.
Fix: Increase buffer concentration to 25 mM or lower pH to 2.5. Ensure the column is "end-capped."
Issue: Resolution Loss (
)
Cause: "Pi-Pi" interactions are weakened by Aprotic solvents.
Fix: If using Acetonitrile, switch to Methanol. Methanol allows the aromatic rings of the analyte and ligand to interact more freely [3].
References
McCalley, D. V. (2019). Effect of buffer choice on the separation of basic and acidic compounds in reversed-phase HPLC. Journal of Chromatography A. Link
Waters Corporation. (2025). CSH Phenyl-Hexyl Column Selectivity vs C18.[3][4][5] Waters Knowledge Base. Link
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II).Link
BenchChem. (2025).[3] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation.Link
Distinguishing 2-Cyclobutyl and 4-Cyclobutyl Phenol: A Senior Application Scientist's Guide to Regioisomer Characterization
Introduction: The Regioisomer Challenge In synthetic chemistry and drug development, the precise arrangement of functional groups on an aromatic ring is paramount to a molecule's function. Regioisomers, compounds with th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Regioisomer Challenge
In synthetic chemistry and drug development, the precise arrangement of functional groups on an aromatic ring is paramount to a molecule's function. Regioisomers, compounds with the same molecular formula but different substituent positions, can exhibit vastly different biological activities, toxicological profiles, and material properties. The distinction between 2-cyclobutylphenol (ortho-substituted) and 4-cyclobutylphenol (para-substituted) presents a classic analytical challenge. Their identical mass and similar elemental composition render simple analyses insufficient. This guide provides an in-depth, data-driven comparison of the key analytical techniques required to unambiguously differentiate these two isomers, grounded in the principles of spectroscopic and chromatographic science.
The Decisive Power of Spectroscopic & Chromatographic Analysis
A multi-faceted approach is essential for confident structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural fingerprints, while Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of physical separation and mass analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing these regioisomers, as it directly probes the chemical environment of each proton and carbon atom.
Causality Behind the Choices: The key to using NMR is understanding how the molecule's symmetry (or lack thereof) dictates the number and pattern of signals in the spectrum. The para isomer possesses a C2 axis of symmetry through the C1-C4 carbons, making pairs of aromatic protons and carbons chemically equivalent. The ortho isomer lacks this symmetry, rendering all its aromatic protons and carbons unique.
¹H NMR: Unraveling Aromatic Splitting Patterns
The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum provides the most immediate and telling evidence.
2-Cyclobutylphenol (Ortho): The four protons on the aromatic ring are all chemically non-equivalent. This results in a complex and often overlapping multiplet pattern. Each proton is split by its neighbors, creating a unique signal that can be difficult to resolve without high-field instrumentation.
4-Cyclobutylphenol (Para): Due to symmetry, there are only two unique types of aromatic protons. The protons at the 2- and 6-positions are equivalent, as are the protons at the 3- and 5-positions. This leads to a much simpler, highly characteristic pattern: two distinct doublets, each integrating to 2H. This "AA'BB'" system is a hallmark of 1,4-disubstitution.
¹³C NMR: A Simple Count of Aromatic Carbons
The ¹³C NMR spectrum provides a definitive and easily interpretable confirmation.
2-Cyclobutylphenol (Ortho): With no symmetry across the ring, all six aromatic carbons are chemically unique and will produce six distinct signals in the aromatic region (~115-160 ppm).
4-Cyclobutylphenol (Para): The C2 axis of symmetry renders carbons 2 and 6 equivalent, and carbons 3 and 5 equivalent. This results in only four distinct signals for the six aromatic carbons. This difference in signal count is conclusive proof of the substitution pattern.
Spectroscopic Data
2-Cyclobutylphenol (Ortho-Isomer)
4-Cyclobutylphenol (Para-Isomer)
¹H Aromatic Signals
Complex multiplet, 4 unique proton environments
Two doublets (AA'BB' system), 2 unique proton environments
¹³C Aromatic Signals
6 unique signals
4 unique signals (due to symmetry)
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
While less detailed than NMR, IR spectroscopy offers a rapid and cost-effective method to diagnose the substitution pattern by examining the "fingerprint region."
Causality Behind the Choices: The crucial vibrations are the C-H "out-of-plane" (OOP) bending modes that occur between 700-900 cm⁻¹. The frequency of these vibrations is highly dependent on the number of adjacent hydrogen atoms on the aromatic ring.
2-Cyclobutylphenol (Ortho): This isomer has four adjacent C-H bonds on the ring. This substitution pattern gives rise to a characteristic strong absorption band in the 735-770 cm⁻¹ range.
4-Cyclobutylphenol (Para): This isomer has two pairs of two adjacent C-H bonds. This pattern results in a strong absorption band at a higher frequency, typically in the 800-860 cm⁻¹ range.
This distinct difference in a relatively uncluttered region of the spectrum provides strong, corroborating evidence for the isomer's identity.
IR Absorption Data
2-Cyclobutylphenol (Ortho-Isomer)
4-Cyclobutylphenol (Para-Isomer)
Key Diagnostic Peak
Strong C-H bend at ~750 cm⁻¹
Strong C-H bend at ~830 cm⁻¹
Interpretation
1,2-disubstitution pattern
1,4-disubstitution pattern
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS combines the physical separation power of gas chromatography with the detection capabilities of mass spectrometry.
Causality Behind the Choices: The two isomers have slightly different polarities and boiling points. The para isomer is more symmetrical, which can lead to more efficient crystal packing and a slightly higher boiling point. These differences allow them to be separated on a GC column, where they will exhibit distinct retention times.
Gas Chromatography (GC): When a mixture is injected, the isomers will travel through the GC column at different rates. Typically, the 2-cyclobutylphenol (ortho) will elute slightly earlier than the 4-cyclobutylphenol (para), although this is dependent on the specific column and temperature program used. The key is that two separate peaks will be observed.
Mass Spectrometry (MS): As each separated isomer elutes from the GC, it enters the mass spectrometer.
Molecular Ion: Both isomers will show an identical molecular ion (M⁺) peak, confirming their shared molecular formula.
Fragmentation: Electron impact (EI) ionization will cause the molecules to fragment. While the major fragmentation pathways (such as the loss of an ethyl group via benzylic cleavage) will be similar or identical, subtle differences in the relative intensities of minor fragment ions may be observed. However, distinguishing these isomers by their mass spectra alone is unreliable without authentic reference standards. The true power of GC-MS lies in using the retention time to separate the isomers and the mass spectrum to confirm the mass of each separated component.
Experimental Protocols
The following are generalized protocols. Instrumentation and specific parameters should be optimized for the samples being analyzed.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the phenol isomer in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and splitting patterns. Count the number of signals in the aromatic region of the ¹³C spectrum.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. If analyzing crude reaction mixtures containing acidic catalysts, a workup and derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and peak shape.
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source. A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is typically suitable.
GC Method:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized to ensure baseline separation).
MS Method:
Ion Source Temperature: 230 °C
Scan Range: m/z 40-350.
Analysis: Compare the retention times of the peaks in the chromatogram. Analyze the mass spectrum of each peak to confirm the molecular weight and examine the fragmentation pattern.
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for distinguishing the 2-cyclobutyl and 4-cyclobutyl phenol isomers.
Caption: Workflow for the separation and identification of phenol regioisomers.
Conclusion
While 2-cyclobutylphenol and 4-cyclobutylphenol are challenging to distinguish based on mass alone, a systematic application of modern analytical techniques provides an unambiguous solution. The simplicity of the ¹H NMR aromatic signals and the reduced count of ¹³C NMR aromatic signals for 4-cyclobutylphenol serve as definitive evidence of its para-substitution. This is strongly supported by the characteristic C-H out-of-plane bending frequency in its IR spectrum. GC-MS provides the initial confirmation of a two-component mixture of the same mass. By integrating these complementary data streams, researchers can confidently assign the correct structure to each regioisomer, ensuring the integrity of their scientific outcomes.
References
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]
Yavari, I., & Asghari, B. (2006). 13C NMR spectra of para‐substituted methoxybenzenes and phenols in the solid state: Examination of chemical shift non‐equivalence in ortho and meta carbons related to non‐equivalent electron distribution
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